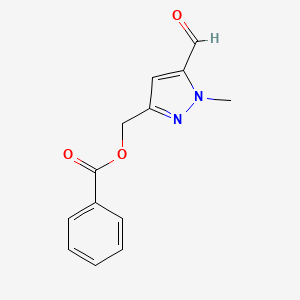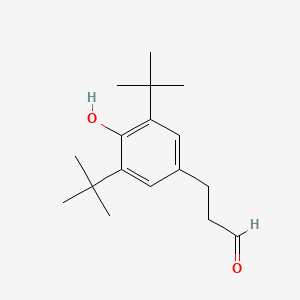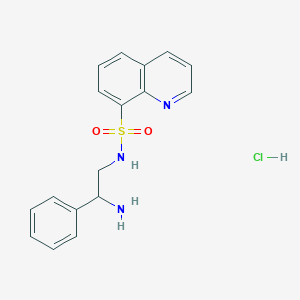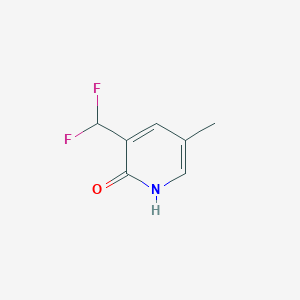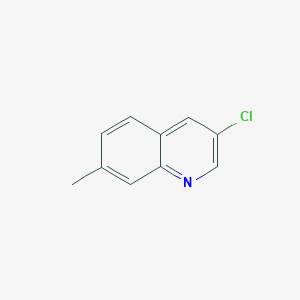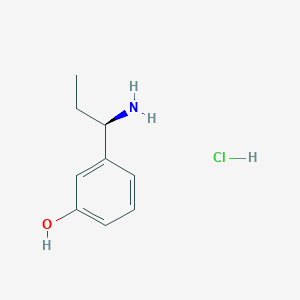
(R)-3-(1-Aminopropyl)phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(1-Aminopropyl)phenol hydrochloride is a chiral compound with significant importance in various scientific fields It is known for its unique chemical structure, which includes a phenol group and an aminopropyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Aminopropyl)phenol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a phenol derivative.
Amination: The phenol derivative undergoes an amination reaction to introduce the aminopropyl group.
Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for ®-3-(1-Aminopropyl)phenol hydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(1-Aminopropyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminopropyl group can be reduced to form secondary or tertiary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated phenols, nitrophenols, and other substituted phenols.
Wissenschaftliche Forschungsanwendungen
®-3-(1-Aminopropyl)phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of ®-3-(1-Aminopropyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1-Aminopropyl)phenol hydrochloride
- 2-(1-Aminopropyl)phenol hydrochloride
Uniqueness
®-3-(1-Aminopropyl)phenol hydrochloride is unique due to its specific chiral configuration and the position of the aminopropyl group on the phenol ring. This configuration can result in distinct biological and chemical properties compared to its isomers.
Eigenschaften
CAS-Nummer |
856562-94-2 |
|---|---|
Molekularformel |
C9H14ClNO |
Molekulargewicht |
187.66 g/mol |
IUPAC-Name |
3-[(1R)-1-aminopropyl]phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-2-9(10)7-4-3-5-8(11)6-7;/h3-6,9,11H,2,10H2,1H3;1H/t9-;/m1./s1 |
InChI-Schlüssel |
CITVICROZQBGHJ-SBSPUUFOSA-N |
Isomerische SMILES |
CC[C@H](C1=CC(=CC=C1)O)N.Cl |
Kanonische SMILES |
CCC(C1=CC(=CC=C1)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethylbenzo[d]isoxazol-6-amine](/img/structure/B15220940.png)
![5-Fluoro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B15220942.png)

